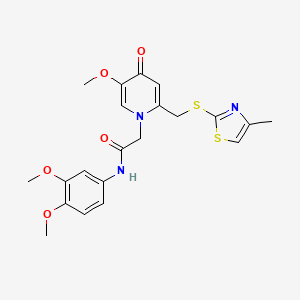

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S2/c1-13-11-30-21(22-13)31-12-15-8-16(25)19(29-4)9-24(15)10-20(26)23-14-5-6-17(27-2)18(7-14)28-3/h5-9,11H,10,12H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNVIIBBWDTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS Number: 920173-80-4) is a synthetic compound that combines various pharmacologically active moieties, including a thiazole and a pyridine derivative. Its molecular formula is , with a molecular weight of 461.6 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

Anti-inflammatory Potential

The thiazole moiety is also associated with anti-inflammatory properties. Compounds containing thiazole rings have been investigated for their ability to inhibit inflammatory pathways, such as those mediated by NF-kB and STAT3 signaling . These pathways are critical in the progression of various inflammatory diseases and cancers.

The proposed mechanism of action for compounds like this compound likely involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. Molecular docking studies suggest that similar compounds can bind effectively to key proteins involved in cancer progression, leading to induced apoptosis in tumor cells .

Study 1: Structural Activity Relationship (SAR)

A comprehensive SAR analysis of thiazole-containing compounds highlighted the importance of substituents on the phenyl and pyridine rings in modulating biological activity. The presence of electron-donating groups, such as methoxy groups, significantly enhanced cytotoxicity .

Study 2: In Vivo Efficacy

In vivo studies on structurally related compounds have shown promising results in inhibiting tumor growth in animal models. For instance, a compound similar to this compound was tested at doses ranging from 2.5 mg/kg to 5 mg/kg, demonstrating significant tumor reduction compared to controls .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µg/mL) | Mechanism |

|---|---|---|---|

| Antitumor | Thiazole derivatives | 1.61 - 1.98 | Apoptosis induction via NF-kB inhibition |

| Anti-inflammatory | Pyridine-thiazole hybrids | Not specified | Inhibition of STAT3 signaling |

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Research indicates that derivatives of thiazole and pyridine structures exhibit potent antiproliferative activities against various cancer cell lines. For instance, a study on related thiazole compounds demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .

Table 1: Antiproliferative Activities Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(3,4-dimethoxyphenyl)-2-(5-methoxy...) | A375 (Melanoma) | 0.028 |

| N-(3,4-dimethoxyphenyl)-2-(5-methoxy...) | DU 145 (Prostate Cancer) | 0.021 |

| Colchicine (Control) | Various | 0.010 |

This table illustrates the effective concentration required to inhibit cell growth by 50% (IC50), showcasing the potential of this compound in cancer therapy.

Case Studies

- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and tested for their cytotoxic effects against prostate cancer cells. The modifications on the thiazole ring significantly influenced their biological activity, with certain derivatives showing enhanced potency compared to others .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds revealed that specific substitutions on the aromatic rings could lead to improved efficacy against melanoma and breast cancer cell lines . This emphasizes the importance of chemical structure in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound enhances solubility compared to 3,4-dichlorophenyl in , which may reduce bioavailability due to hydrophobicity. Methoxy groups (target compound) vs.

- Heterocyclic Core Variations: Pyridinone (target) vs. Quinazolinone (): Pyridinone’s smaller ring size may confer greater conformational flexibility, whereas quinazolinone’s fused rings enhance planarity for intercalation . Thiazole (target) vs. Thiadiazole (): Thiazole rings are metabolically stable, while thiadiazoles often exhibit stronger hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide, and how can purity be ensured during synthesis?

- Methodology : Multi-step synthesis typically involves coupling the thiazole-thioether moiety to the pyridone core, followed by acetamide formation. Key steps include:

- Thioether formation : Use of NaH or K₂CO₃ as a base in DMF or DMSO to facilitate nucleophilic substitution between the thiol group (4-methylthiazol-2-ylthiol) and a bromomethyl intermediate .

- Acetamide coupling : React the pyridone-thioether intermediate with 3,4-dimethoxyphenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate ≥95% pure product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Identify key signals (e.g., methoxy groups at δ ~3.8 ppm, pyridone carbonyl at δ ~170 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass accuracy .

- FT-IR : Detect characteristic bands (C=O stretch at ~1650 cm⁻¹, thioether C-S at ~650 cm⁻¹) .

Q. What solvents and reaction conditions minimize decomposition of sensitive intermediates during synthesis?

- Methodology :

- Solvents : Use dry DMF or THF under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .

- Temperature : Maintain reactions at 0–25°C for thioether formation to avoid side reactions .

- Workup : Quench reactions with ice-cold water to stabilize reactive species .

Advanced Research Questions

Q. How can regioselectivity challenges in attaching the thioether group to the pyridone ring be addressed?

- Methodology :

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyridone nitrogen) to steer substitution to the C2 position .

- Metal catalysis : Employ Pd-mediated C-S coupling for precise regiocontrol .

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction pathways .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodology :

- Dose-response standardization : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell viability) using a unified concentration range (0.1–100 µM) .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Target validation : Apply CRISPR knockouts or siRNA silencing of putative targets (e.g., kinases) to confirm mechanism .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- Prodrug design : Mask the pyridone carbonyl as an ester or amide to enhance metabolic stability .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to reduce hydrolysis in serum .

- Accelerated stability testing : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC .

Biological Activity & Mechanism

Q. What in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential?

- Methodology :

- Kinase profiling : Use TR-FRET-based assays (e.g., LanthaScreen®) against a panel of 50+ kinases .

- Cellular assays : Measure phosphorylation of downstream targets (e.g., ERK, AKT) via Western blot in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodology :

- Analog synthesis : Modify the 4-methylthiazole group (e.g., replace with oxazole or imidazole) and assess IC₅₀ shifts .

- Crystallography : Solve co-crystal structures with target kinases to identify critical binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.